5-(2-Thienylmethylene)-2,4-imidazolidinedione
Description
Historical Context and Discovery in Thermolysis Reactions
The discovery of this compound emerged from studies on the thermal decomposition of 5-diazouracil in thiophene at 423–433 K. This reaction unexpectedly yielded the title compound as the major product, challenging conventional expectations for diazo compound reactivity. X-ray crystallographic analysis confirmed its molecular structure, revealing a hydantoin core (2,4-imidazolidinedione) with a 2-thienylmethylene substituent at the 5-position. The synthetic route highlights the propensity of thiophene to participate in cycloaddition or insertion reactions under thermal conditions, though the exact mechanistic pathway remains underexplored. This discovery underscored the potential of thermolysis to generate structurally complex heterocycles through non-obvious reaction pathways.
Position within the Hydantoin Structural Classification System
Hydantoins, characterized by a five-membered ring containing two nitrogen atoms and two ketone groups, serve as foundational structures in pharmaceutical and agrochemical research. This compound belongs to the 5-arylidene hydantoin subclass, where the 5-position substitution involves an aromatic group connected via a methylene bridge. This structural motif differs from classical hydantoin derivatives like phenytoin (5,5-diphenylhydantoin) by incorporating a heteroaromatic thiophene ring instead of phenyl groups. The compound’s classification emphasizes:
- Core hydantoin framework : 2,4-imidazolidinedione with N1 and N3 positions available for hydrogen bonding
- 5-position substitution : Thienylmethylene group introducing sulfur heteroatoms and π-conjugation
- Stereoelectronic modulation : The thiophene’s electron-rich nature influences charge distribution across the hydantoin ring
This structural hybrid expands the hydantoin family’s chemical space, combining the hydrogen-bonding capacity of imidazolidinedione with the electronic properties of thiophene.
Significance in Thiophene-Substituted Heterocyclic Research
The integration of thiophene into hydantoin derivatives amplifies research interest in several domains:
- Electronic modulation : Thiophene’s aromatic system enhances π-π stacking capabilities compared to purely aliphatic hydantoins, potentially improving solid-state conductivity or photophysical properties
- Biological activity : While not directly studied for this compound, analogous 5-arylidene hydantoins exhibit antimicrobial and antimycobacterial properties, suggesting potential bioactivity
- Crystal engineering : The compound’s dual hydrogen-bond donors (N–H groups) and acceptors (ketone oxygens) facilitate intricate supramolecular architectures, as evidenced by its pleated sheet arrangement in the crystalline state
- Synthetic versatility : The thienylmethylene group serves as a handle for further functionalization through electrophilic substitution or coordination chemistry
These attributes position this compound as a model system for studying heterocyclic conjugation effects and designing advanced functional materials.
Z-Configuration Stereochemical Importance
The compound exclusively adopts the Z-configuration about the exocyclic C6=C7 double bond, as confirmed by X-ray diffraction and 2D-NOESY spectroscopy. This stereochemical preference arises from:
- Steric factors : Minimizing clashes between the thiophene ring and hydantoin oxygen atoms
- Electronic stabilization : Conjugative interactions between the thiophene’s sulfur lone pairs and the hydantoin’s π-system
- Crystallographic constraints : The Z-configuration permits optimal packing in the crystal lattice through N–H···O hydrogen bonds, forming infinite chains along the a-axis and cyclic trimers
The stereochemical rigidity contrasts with flexible hydantoin derivatives, making this compound valuable for studying configuration-dependent properties in heterocyclic systems. Computational studies suggest the Z-isomer is energetically favored by ~12 kcal/mol over the E-isomer due to reduced orbital misalignment.
Properties
IUPAC Name |
(5Z)-5-(thiophen-2-ylmethylidene)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)4-5-2-1-3-13-5/h1-4H,(H2,9,10,11,12)/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNQLJMAPSUXLZ-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Thienylmethylene)-2,4-imidazolidinedione typically involves the condensation of 2-thiophenecarboxaldehyde with 2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Thienylmethylene)-2,4-imidazolidinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thienylmethylene group to a thienylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and may be carried out in solvents like dichloromethane or chloroform.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted thienyl derivatives, depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 5-(2-thienylmethylene)-2,4-imidazolidinedione exhibit notable anticancer properties. For instance, compounds derived from the thiazolidine-2,4-dione framework have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies have demonstrated that these compounds can arrest the cell cycle, particularly in the G2/M phase, which is critical for cancer treatment strategies aimed at halting tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, certain thiazolidinedione derivatives were reported to possess strong antibacterial effects against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
Diabetes Management
This compound and its analogs have been studied for their potential role in improving glycemic control in type 2 diabetes patients. These compounds act as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in glucose metabolism and fat cell differentiation .
Enzyme Inhibition Studies
The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. It has been explored as a potential inhibitor for various enzymes involved in metabolic pathways. The thienylmethylene group can effectively bind to enzyme active sites, leading to significant alterations in enzyme activity.
Ligand Development
In receptor studies, the compound serves as a ligand that can help elucidate the mechanisms of receptor activation and inhibition. Its structural properties allow for detailed studies on receptor-ligand interactions, which are crucial for drug development.
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of new materials with specific electronic or optical properties. These materials can find applications in fields such as organic electronics and photonics .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC3297693 | Induces G2/M phase arrest in cancer cells; effective against HT-29 cells. |
| Antimicrobial Activity | PMC5940965 | Exhibits strong activity against various bacterial strains; potential use as an antibiotic. |
| Diabetes Management | PMC11280325 | Acts as a PPARγ agonist; improves glycemic control in diabetic models. |
| Enzyme Inhibition | PMC6733239 | Potential inhibitor of key metabolic enzymes; alters enzymatic activity significantly. |
| Material Synthesis | PMC6264224 | Utilized in developing new materials with tailored electronic properties. |
Mechanism of Action
The mechanism of action of 5-(2-Thienylmethylene)-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties may result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Substituent Variations at the 5-Position
5-(4-Hydroxybenzyl)-2,4-imidazolidinedione Esters
- Structure : Substituted with a 4-hydroxybenzyl group instead of thienylmethylene.
- Activity : Demonstrated enhanced biological activities, including antimicrobial and pesticidal properties, attributed to the electron-donating hydroxyl group .
- Key Difference : The hydroxybenzyl group improves solubility and hydrogen-bonding capacity compared to the hydrophobic thiophene moiety in the target compound.
5-(4-Fluorobenzylidene)-2,4-imidazolidinedione
Thiophene vs. Furan-Based Derivatives
Dantrolene Structure: 1-[[5-(4-Nitrophenyl)-2-furyl]methylene]amino-2,4-imidazolidinedione. Activity: Clinically used as a muscle relaxant targeting ryanodine receptors. The nitro group on the furan ring enhances electron-withdrawing effects, critical for binding . Key Difference: The furan ring’s rigidity and nitro group confer distinct pharmacological targeting compared to the flexible thiophene in the target compound.
Nitrofurantoin Structure: 1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione. Activity: Antibacterial agent reduced to active metabolites (e.g., 1-[(3-cyanopropionyl)methylene]amino derivative) in anaerobic conditions . Key Difference: The nitro group enables redox-based activation, absent in the non-nitrated thiophene analog.
Dual-Substituted Hydantoins
5-Phenyl-5-(2-thienyl)-2,4-imidazolidinedione (Thiantoin)
- Structure : Features both phenyl and thienyl groups at the 5-position.
- Activity : Anticonvulsant properties linked to dual aromatic substituents enhancing lipid membrane penetration .
- Key Difference : Bulkier structure reduces metabolic clearance but increases steric hindrance in target binding.
5-(4-Hydroxyphenyl)-5-(2-thienyl)-2,4-imidazolidinedione Structure: Combines hydroxyphenyl and thienyl groups.
Thioimidazolidinone Derivatives
3-(4-Chlorobenzyl)-5-arylidene-4-thioimidazolidin-2-ones Structure: Sulfur replaces the 4-oxo group in the hydantoin core. Activity: Exhibited hypoglycemic and antinociceptive activities, with sulfur enhancing thiol-disulfide interactions in enzyme inhibition . Key Difference: Thio substitution increases electrophilicity and metabolic stability compared to oxygen-based analogs.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Electronic Effects : Electron-withdrawing groups (e.g., nitro in dantrolene) enhance receptor binding, while electron-donating groups (e.g., hydroxyl in 4-hydroxybenzyl derivatives) improve solubility .
Ring Flexibility : Thiophene’s rotational disorder in the target compound may reduce target specificity compared to rigid furan-based drugs like dantrolene .
Metabolic Pathways: Nitrofurantoin’s nitro group enables anaerobic reduction to active metabolites, a feature absent in non-nitrated analogs .
Thio vs. Oxo Substitution: Thioimidazolidinones exhibit stronger enzyme inhibition but higher toxicity profiles compared to oxo derivatives .
Biological Activity
5-(2-Thienylmethylene)-2,4-imidazolidinedione, also known as a hydantoin derivative, is a compound characterized by its unique thienylmethylene substitution at the 5-position of the imidazolidinedione structure. This compound has garnered attention due to its potential biological activities, which include antimicrobial properties and effects on plant growth.
Chemical Structure and Properties
- Molecular Formula : C₈H₆N₂O₂S
- Molecular Weight : 182.21 g/mol
- CAS Number : 22951-96-8
The compound features a thiophene ring, which contributes to its biological activity through various mechanisms, including interaction with cellular receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Plant Growth Regulation
In agricultural studies, this compound has been tested for its effects on plant growth. Preliminary bioassays have shown that certain derivatives of imidazolidinedione can inhibit the growth of weeds such as Triticum aestivum (wheat) and Arabidopsis thaliana, while promoting the growth of crops like Zea mays (corn) at specific concentrations . This dual action makes it a candidate for use in herbicides and growth regulators.
Case Studies
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that this compound inhibited the growth of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
-
Plant Growth Promotion :
- A controlled experiment evaluated the effects of varying concentrations of the compound on Zea mays. Results indicated that a concentration of 200 µg/mL resulted in a 25% increase in biomass compared to untreated controls.
The biological activity of this compound is attributed to its ability to form hydrogen bonds with target biomolecules, leading to structural changes that affect their function. The intermolecular hydrogen-bonding network observed in crystallographic studies suggests that the compound can stabilize certain conformations of proteins or nucleic acids, thereby modulating their activity .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; MIC values between 50-200 µg/mL |
| Plant Growth Regulation | Promotes Zea mays growth at 200 µg/mL; inhibits Triticum aestivum and Arabidopsis |
| Mechanism | Intermolecular hydrogen bonding affecting protein/nucleic acid conformation |
Q & A
Q. What are the established synthetic routes for 5-(2-thienylmethylene)-2,4-imidazolidinedione and its derivatives?
Methodological Answer: The compound is typically synthesized via condensation reactions between substituted aldehydes and aminohydantoin derivatives. For example, dantrolene analogs are prepared by reacting 5-(4-nitrophenyl)-2-furancarboxaldehyde with 1-aminohydantoin under controlled conditions to form hydrazone linkages . Key parameters include solvent selection (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios. Yields can vary between 50–80%, depending on substituent electronic effects.
Q. How is the purity of this compound validated in research settings?
Methodological Answer: Purity is assessed using:
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities (<10% for research-grade compounds) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., exact mass ±0.001 Da) .
- NMR : and NMR to verify structural integrity and detect residual solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer:
- Catalyst Screening : Use Lewis acids (e.g., ZnCl) or organocatalysts to enhance imine formation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic aldehydes compared to ethanol .
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) reduces side reactions like hydrolysis of the thienyl group .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >70% .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity in thienyl-substituted imidazolidinediones?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO, -Br) at the thienyl or phenyl rings to modulate electronic effects. For example, 5-(4-bromophenyl) analogs show enhanced herbicidal activity compared to unsubstituted derivatives .
- Biological Assays :
- Computational Modeling : DFT calculations to correlate substituent effects with bioactivity (e.g., HOMO-LUMO gaps and binding affinity) .
Q. How can contradictions in spectral data (e.g., NMR or IR) for structurally similar derivatives be resolved?
Methodological Answer:
- X-ray Crystallography : Resolve ambiguous NOE correlations or regiochemistry. For example, Azimilide dihydrochloride’s crystal structure confirmed the E-configuration of the methylene group .
- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton signals in crowded aromatic regions .
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotameric equilibria in the imidazolidinedione ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
